3-Ethyl-3-hydroxy-2-heptanone 3-Ethyl-3-hydroxy-2-heptanone
Brand Name: Vulcanchem
CAS No.: 54658-03-6
VCID: VC18683515
InChI: InChI=1S/C9H18O2/c1-4-6-7-9(11,5-2)8(3)10/h11H,4-7H2,1-3H3
SMILES:
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol

3-Ethyl-3-hydroxy-2-heptanone

CAS No.: 54658-03-6

Cat. No.: VC18683515

Molecular Formula: C9H18O2

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-3-hydroxy-2-heptanone - 54658-03-6

Specification

CAS No. 54658-03-6
Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
IUPAC Name 3-ethyl-3-hydroxyheptan-2-one
Standard InChI InChI=1S/C9H18O2/c1-4-6-7-9(11,5-2)8(3)10/h11H,4-7H2,1-3H3
Standard InChI Key DBGUSILTSVPXGI-UHFFFAOYSA-N
Canonical SMILES CCCCC(CC)(C(=O)C)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Ethyl-3-hydroxy-2-heptanone belongs to the ketone-alcohol hybrid family, featuring a heptanone backbone substituted with an ethyl group and a hydroxyl group at the third carbon. The IUPAC name derives from its seven-carbon chain (heptanone), ketone group at position 2, and hydroxyl-ethyl substitution at position 3. Its structural formula is CH₃(CH₂)₄C(OH)(CH₂CH₃)CO, with the hydroxyl group introducing hydrogen-bonding capabilities and influencing solubility .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₈O₂
Molecular Weight158.24 g/mol
CAS Registry Number54658-03-6
Functional GroupsKetone, Secondary Alcohol
SMILES NotationCCC(CC)(C(=O)C)O

The compound’s stereoelectronic profile is defined by the electron-withdrawing ketone group and the electron-donating hydroxyl group, creating a polarized molecular environment conducive to nucleophilic and electrophilic reactions.

Synthesis and Industrial Production

Enolate Alkylation Route

The traditional synthesis involves deprotonating ethyl acetoacetate to form an enolate ion, which undergoes alkylation with 1-bromopentane. Subsequent hydrolysis and decarboxylation yield the target compound. This method offers moderate yields (50–60%) but requires precise control over reaction conditions to avoid over-alkylation.

Reductive Condensation Strategy

A more scalable approach involves reductive condensation of propionaldehyde and butanone under hydrogenation conditions. Using palladium or nickel catalysts at 50–80°C and 5–10 atm H₂, this method achieves conversions exceeding 80%. The reaction proceeds via hept-4-en-3-one intermediate, which is hydrogenated to saturate the double bond and reduce the ketone to a secondary alcohol.

Table 2: Comparative Analysis of Synthesis Methods

ParameterEnolate AlkylationReductive Condensation
Yield50–60%80–85%
CatalystNonePd/Ni
Temperature0–25°C50–80°C
PressureAmbient5–10 atm H₂
ByproductsDi-alkylated speciesIsomeric alcohols

Industrial protocols favor reductive condensation due to higher efficiency and lower solvent consumption, though catalyst recovery remains a challenge.

Reactivity and Functional Transformations

Oxidation Pathways

3-Ethyl-3-hydroxy-2-heptanone participates in oxidation reactions mediated by radical species. For example, in acetonitrile with O₂-H₂O₂-vanadium complexes, the hydroxyl radical (- OH) abstracts hydrogen from the alkyl chain, forming peroxyl radicals (ROO- ) that decompose to ketones and alcohols . Such mechanisms underpin its role in synthesizing flavor compounds like 3-heptanone derivatives .

Photocatalytic Oxidation

Under UV light and TiO₂ catalysis, the compound undergoes partial oxidation to form propanal, butanal, and heptanone isomers . This reaction, studied by Shang et al., highlights its potential in environmental applications for volatile organic compound (VOC) degradation . The photocatalytic activity remains stable due to water regeneration of hydroxyl radicals on the TiO₂ surface .

Biocatalytic Cascades

In enzymatic systems, P450 BM3 monooxygenases and alcohol dehydrogenases enable the double oxidation of n-heptane to (R)-heptanols and heptanones . This cascade, achieving turnover numbers (TON) of 3500, demonstrates the compound’s utility in green chemistry for producing chiral intermediates .

Industrial and Research Applications

Flavor and Fragrance Industry

The compound’s ketone moiety contributes to fruity and creamy notes, making it valuable in flavor formulations. Its hydroxyl group enhances solubility in ethanol-based perfumes, broadening its application spectrum.

Adipic Acid Production

In the presence of N-hydroxyphthalimide (NHPI) catalysts, 3-ethyl-3-hydroxy-2-heptanone derivatives facilitate one-step aerobic oxidation of cyclohexane to adipic acid—a precursor for nylon-6,6 . Solvent polarity modulates catalytic efficiency, with acetonitrile yielding 79% adipic acid selectivity .

Pharmaceutical Intermediates

The compound serves as a synthon for prostaglandins and terpenoids. For instance, its hydroxyl group can be protected as a silyl ether, enabling stereoselective alkylation in total synthesis .

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